N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.
Introduction of the benzamide core: This can be done through amide bond formation reactions.
Chlorination and methoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: This reaction can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole}:
Thiazole derivatives: These compounds also exhibit diverse biological activities and can be used in similar research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H29ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-28-19-10-7-17(8-11-19)21(26-13-5-3-4-6-14-26)16-25-23(27)18-9-12-22(29-2)20(24)15-18/h7-12,15,21H,3-6,13-14,16H2,1-2H3,(H,25,27) |
InChI Key |
YNEWKIOOUUAMSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCCC3 |
Origin of Product |
United States |
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